molecular formula C8H3F3IN B2750449 2-Iodo-4-(trifluoromethyl)benzonitrile CAS No. 1259323-42-6

2-Iodo-4-(trifluoromethyl)benzonitrile

Cat. No.: B2750449
CAS No.: 1259323-42-6
M. Wt: 297.019
InChI Key: ONPNIYQHISNPRM-UHFFFAOYSA-N
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Description

2-Iodo-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3IN. It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the second position and a trifluoromethyl group at the fourth position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Mechanism of Action

Target of Action

It is known that the compound is used as a pharmaceutical intermediate , which suggests that it may be involved in the synthesis or modification of active pharmaceutical ingredients.

Pharmacokinetics

Its solubility in water is reported to be slight , which may affect its bioavailability and distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodo-4-(trifluoromethyl)benzonitrile. For instance, it is sensitive to light , suggesting that exposure to light could affect its stability. Furthermore, it is recommended to be stored in a dry, cool, and well-ventilated place , indicating that humidity and temperature could also impact its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-(trifluoromethyl)benzonitrile typically involves the iodination of 4-(trifluoromethyl)benzonitrile. One common method is the Sandmeyer reaction, where 4-(trifluoromethyl)benzonitrile is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-Azido-4-(trifluoromethyl)benzonitrile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-4-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

2-iodo-4-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3IN/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPNIYQHISNPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium iodide (5.6 g, 34 mmol) and sodium nitrite (2.4 g, 35 mmol) were added to a solution of 2-amino-4-trifluoromethyl-benzonitrile (2.58 g, 14 mmol) in acetonitrile (60 mL). The resultant mixture was cooled to 0° C. in an ice-water bath with magnetic stirring. Ice-cold concentrated HCl (14 mL) was added slowly drop-wise to the reaction mixture, causing the reaction mixture to become cloudy and deep red in color. The reaction mixture was stirred at 0° C. for 30 minutes, then warmed to room temperature. Stirring at room temperature proceeded for 3 hours. The reaction mixture was poured into water, and the resulting suspension was extracted with ethyl acetate. The organic layer was dried (Na2SO4), filtered, and concentrated to give a purple liquid. A solution of this crude product and dichloromethane (200 mL) was evaporated onto silica gel, and the dry silica gel-supported product was loaded onto a silica gel column. Manual flash chromatography using 5% ethyl acetate in hexanes afforded 2-iodo-4-trifluoromethyl-benzonitrile as 3.58 g (87%) of a purple, crystalline solid.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
14 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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